N-Octylaniline
Description
Contextualization within Amine Chemistry
N-Octylaniline is an organic compound characterized by an octyl group attached to an aniline (B41778) moiety. cymitquimica.com This structure places it within the broad class of amines, which are derivatives of ammonia (B1221849) where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. Specifically, this compound is a secondary amine when the octyl group is bonded to the nitrogen atom of aniline. semanticscholar.orgmjcce.org.mk The presence of both a long, hydrophobic octyl chain and a more hydrophilic aniline group gives the molecule amphiphilic properties, influencing its solubility and reactivity. cymitquimica.comcymitquimica.com Like other amines, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom, allowing it to participate in a variety of chemical reactions, including alkylation and acylation. cymitquimica.com The chemical and radiolytic stability of high-molecular-weight amines like this compound is a critical factor in their application, although they can be susceptible to degradation under certain process conditions.
Significance in Contemporary Chemical Research
The unique structural features of this compound make it a valuable compound in several areas of modern chemical research. Its amphiphilic nature has led to its use as a surfactant and a potential emulsifier in various formulations. cymitquimica.com Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules, including dyes and pigments. cymitquimica.comcymitquimica.com
A significant area of research involves the use of N-n-octylaniline as an extractant in liquid-liquid extraction processes for the separation of metal ions. semanticscholar.orgmjcce.org.mkresearchgate.net For instance, it has been successfully employed for the extraction of yttrium(III), palladium(II), antimony(III), platinum(IV), rhodium(III), zirconium(IV), and tellurium(IV) from various media. semanticscholar.orgmjcce.org.mk This application is advantageous due to the compound's low cost, high purity, miscibility with diluents, and the absence of emulsion formation. semanticscholar.orgmjcce.org.mk
In the field of materials science, the isomer 4-n-octylaniline is of interest for the synthesis of liquid crystal materials. cymitquimica.com Additionally, research has explored its use in creating self-propelled micro-sized oil droplets and in studying proton transfer kinetics at liquid-liquid interfaces. chemicalbook.com The synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate, which have potential pharmaceutical applications, also utilizes 4-n-octylaniline. chemicalbook.comfishersci.pt
Isomeric Considerations and Distinctions
Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. libretexts.org In the case of octylaniline, the position of the octyl group relative to the amine group on the benzene (B151609) ring, or its attachment to the nitrogen atom, gives rise to different isomers with distinct properties and applications. The two primary isomers discussed here are N-n-Octylaniline and 4-n-Octylaniline.
In N-n-Octylaniline, the n-octyl group is directly attached to the nitrogen atom of the aniline molecule, making it a secondary amine. cymitquimica.comsemanticscholar.org This direct attachment to the nitrogen influences its reactivity and its role as a liquid anion exchanger in solvent extraction. researchgate.net
Table 1: Properties of N-n-Octylaniline
| Property | Value |
|---|---|
| CAS Number | 3007-71-4 cymitquimica.com |
| Molecular Formula | C14H23N cymitquimica.comnih.gov |
| Molecular Weight | 205.34 g/mol nih.gov |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| Boiling Point | 177–178 °C at 25 mmHg semanticscholar.orgmjcce.org.mk |
| Density | 0.89 g/cm³ semanticscholar.orgmjcce.org.mk |
| Solubility | Low in water; soluble in organic solvents like ethanol (B145695) and ether cymitquimica.com |
In 4-n-Octylaniline, the n-octyl group is attached to the benzene ring at the para (4th) position relative to the amino group. cymitquimica.com This isomeric form is a primary amine. Its structure lends itself to different applications, particularly in the synthesis of materials and biologically relevant molecules. cymitquimica.comchemicalbook.comfishersci.pt
Table 2: Properties of 4-n-Octylaniline
| Property | Value |
|---|---|
| CAS Number | 16245-79-7 cymitquimica.com |
| Molecular Formula | C14H23N cymitquimica.com |
| Molecular Weight | 205.34 g/mol |
| Appearance | Light yellow to tan-brown liquid ichemical.com |
| Boiling Point | 175 °C at 13 mmHg ichemical.com |
| Density | 0.898 g/mL at 25 °C ichemical.com |
| Melting Point | 17 °C ichemical.com |
| Solubility | Insoluble in water chemicalbook.comfishersci.pt |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-octylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCULWAWIZUGXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184139 | |
| Record name | N-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3007-71-4 | |
| Record name | N-Octylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-Octylaniline
Alkylation of Aniline (B41778) with n-Octylbromide
A primary and well-established method for synthesizing this compound is through the direct alkylation of aniline with n-octylbromide. One documented approach involves refluxing a solution of distilled aniline and n-octylbromide, typically in a 3:1 molar ratio, overnight. Following the reaction, the mixture is cooled and made basic with diluted aqueous ammonia (B1221849). The aqueous layer is then washed repeatedly with pentane (B18724). These pentane washings are combined with the organic layer and treated with a 50% aqueous zinc chloride solution. The resulting solid is extracted with pentane, dried with anhydrous potassium carbonate, and the pentane is evaporated to yield crude N-n-octylaniline. Fractional distillation on a spinning band column is employed for purification, resulting in a high yield of 98.5%. scispace.commjcce.org.mkresearchgate.net The boiling point of the purified compound is reported to be between 177–178 °C at 25 mm pressure. scispace.comcore.ac.uk
Another variation of this alkylation involves reacting aniline with n-octyl bromide in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The mixture is stirred at an elevated temperature, for instance 80 °C, for approximately 12 hours. After the reaction, the mixture is poured into water and extracted with a solvent like dichloromethane (B109758). The combined organic layers are dried, filtered, and the solvent is evaporated to yield the product as a colorless oil, which can be further purified by column chromatography. rsc.org
Alternative Synthetic Approaches (e.g., Gardlund's method, Pohlandt's method)
Gardlund's Method: Gardlund's method is a frequently cited procedure for the synthesis of N-n-octylaniline. scispace.commjcce.org.mkresearchgate.netcore.ac.uk This method involves the reaction of distilled aniline with n-octylbromide in a 3:1 molar ratio under reflux conditions overnight. scispace.commjcce.org.mkresearchgate.net Post-reaction, the mixture is cooled and basified with dilute aqueous ammonia. The product is then extracted and purified, yielding N-n-octylaniline with a high purity and a yield of 98.5%. scispace.comcore.ac.uk
Pohlandt's Method: Pohlandt's method is another established procedure for the synthesis of this compound and is referenced in various studies involving this compound as an extractant in analytical chemistry. bas.bgtandfonline.comlongdom.orgtandfonline.comasianpubs.org While the specific details of the reaction conditions are not extensively described in the provided search results, it is noted as a reliable method for preparing this compound for use in liquid-liquid extraction studies. bas.bgtandfonline.comlongdom.orgasianpubs.org
Other Alternative Approaches: Research has also explored the synthesis of this compound through different catalytic systems. One such method involves the aerobic oxidative dehydrogenation of a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil) with n-octylamine. rsc.orgresearchgate.net This reaction is catalyzed by Au–Pd alloy nanoparticles supported on layered double hydroxide (B78521) (Au–Pd/LDH) and is carried out in a solvent mixture of DMA and mesitylene (B46885) at 130 °C under an air atmosphere, yielding this compound in high yield. rsc.orgresearchgate.net
Another approach involves the copper-catalyzed N-arylation of n-octylamine with iodobenzene. This reaction can be facilitated by copper-based metal-organic frameworks (Cu-MOFs) in the presence of a ligand such as rac-1,1′-bi(2-naphthol) (rac-BINOL), achieving yields of over 80%. researchgate.net
Synthesis of Substituted this compound Derivatives
Synthesis of 4-Methyl-N-n-octylaniline
The synthesis of 4-methyl-N-n-octylaniline has been reported for its application as an extracting agent for various metal ions. rsc.orgkbpcollegevashi.edu.inrasayanjournal.co.inresearchgate.net While the specific synthetic details are not fully elaborated in the provided results, it is highlighted that this compound can be synthesized with a better yield and high purity compared to its analogue, N-n-octylaniline. kbpcollegevashi.edu.in The synthesis of p-methyl-N-n-octylaniline has opened avenues for its use in the liquid-liquid extraction of heavy metals. kbpcollegevashi.edu.in
Synthesis of 4-bromo-N-octylaniline
The synthesis of 4-bromo-N-octylaniline can be achieved by reacting 4-bromoaniline (B143363) with 1-iodooctane (B127717). In a typical procedure, 4-bromoaniline is dissolved in N,N-dimethylformamide along with potassium carbonate. 1-iodooctane is then added, and the mixture is stirred at 80°C for an extended period, such as 21 hours, under an argon atmosphere. The product is then extracted with a hexane (B92381)/ethyl acetate (B1210297) mixture, washed with water, dried, and purified by column chromatography to yield 4-bromo-N-octylaniline as a yellow liquid. tandfonline.com
Synthesis of 4-bromo-N-methyl-N-octylaniline
4-bromo-N-methyl-N-octylaniline can be synthesized from N-methyl-N-octylaniline. The general procedure involves dissolving N-methyl-N-octylaniline in dry dichloromethane and cooling the solution to 0 °C. N-Bromosuccinimide (NBS) is then added, and the mixture is stirred at 0 °C for 30 minutes, followed by stirring at room temperature for 12 hours. The reaction mixture is then washed with a sodium hydroxide solution, and the organic layer is dried and evaporated. The crude product is purified by column chromatography to give 4-bromo-N-methyl-N-octylaniline as a colorless oil with a high yield of 92%. rsc.org
An alternative synthesis starts from 4-bromo-N-methylaniline. This starting material is reacted with 1-iodooctane in anhydrous N,N-dimethylformamide in the presence of potassium carbonate. The mixture is stirred at 80°C for 21 hours under an argon atmosphere. After extraction with a hexane/ethyl acetate mixture and purification by column chromatography, 4-bromo-N-methyl-N-octylaniline is obtained as a yellow liquid in 81% yield. tandfonline.com
Data Tables
Table 1: Synthesis of this compound via Alkylation of Aniline
| Reactants | Reagents/Catalysts | Solvent | Reaction Conditions | Yield | Reference(s) |
| Aniline, n-Octylbromide | Dilute Aqueous Ammonia, Zinc Chloride | Pentane | Reflux overnight, then basification and extraction | 98.5% | scispace.commjcce.org.mkresearchgate.net |
| Aniline, n-Octyl Bromide | Potassium Carbonate | N,N-dimethylformamide (DMF) | 80 °C, 12 hours | - | rsc.org |
Table 2: Synthesis of Substituted this compound Derivatives
| Product | Starting Material(s) | Reagents/Catalysts | Solvent | Reaction Conditions | Yield | Reference(s) |
| 4-bromo-N-octylaniline | 4-bromoaniline, 1-iodooctane | Potassium Carbonate | N,N-dimethylformamide | 80°C, 21 hours | - | tandfonline.com |
| 4-bromo-N-methyl-N-octylaniline | N-methyl-N-octylaniline | N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C to room temperature, 12.5 hours | 92% | rsc.org |
| 4-bromo-N-methyl-N-octylaniline | 4-bromo-N-methylaniline, 1-iodooctane | Potassium Carbonate | N,N-dimethylformamide | 80°C, 21 hours | 81% | tandfonline.com |
Synthesis of N-octyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
The synthesis of N-octyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a multi-step process that typically begins with the N-alkylation of a suitable bromo-substituted aniline, followed by a Miyaura borylation reaction. This pathway is crucial for creating versatile building blocks used in cross-coupling reactions for advanced material synthesis. evitachem.com
A plausible synthetic route involves two primary stages:
N-Alkylation: The synthesis starts with the alkylation of 4-bromoaniline with an octyl halide (e.g., 1-bromooctane) to produce N-octyl-4-bromoaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Miyaura Borylation: The resulting N-octyl-4-bromoaniline is then reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base. evitachem.com This cross-coupling reaction substitutes the bromine atom with a pinacol (B44631) boronate ester group, yielding the final product, N-octyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. evitachem.com
This synthetic approach is analogous to the preparation of other arylboronic acid pinacol esters, which are key intermediates in organic synthesis. google.com
Synthesis of 4-n-hexylaniline and 4-n-decylaniline for surfactant applications
Long-chain N-alkylanilines, such as 4-n-hexylaniline and 4-n-decylaniline, are important precursors in the synthesis of specialized surfactants. nih.govnih.govwarf.org These anilines serve as the hydrophobic tail of the surfactant molecule.
One notable application is in the creation of nonionic, photocleavable surfactants. nih.gov The synthesis involves a multi-step process:
Diazonium Salt Formation: Commercially sourced 4-n-hexylaniline or 4-n-decylaniline is converted into a diazonium chloride salt. nih.gov
Azo-Sulfide Linkage: This salt is then coupled with a hydrophilic head group, such as 1-thio-β-D-maltose, to form the final surfactant molecule. This creates a maltose (B56501) azo-sulfide (mAzo) surfactant. nih.gov
These mAzo surfactants are designed to mimic the properties of widely used non-ionic surfactants like n-dodecyl-β-D-maltoside (DDM) but with the added functionality of being cleavable by light. nih.gov Similarly, 4-hexylaniline (B1328933) is a starting material for the synthesis of the anionic photo-cleavable surfactant 4-hexylphenylazosulfonate (Azo). nih.govwarf.org
Optimization of Synthetic Reaction Conditions
The efficiency and yield of this compound synthesis are highly dependent on the optimization of various reaction parameters, including reactant ratios, temperature, duration, and the choice of solvents and purification methods.
Molar Ratios of Reactants
The molar ratio of reactants is a critical factor in maximizing the yield of the desired N-mono-alkylated product while minimizing side reactions, such as di-alkylation.
In the synthesis of N-n-octylaniline via the reaction of aniline with n-octylbromide, a 3:1 molar ratio of aniline to n-octylbromide was employed. mjcce.org.mkscispace.com Using an excess of the aniline starting material helps to favor the formation of the monosubstituted product, N-n-octylaniline, over the disubstituted N,N-dioctylaniline.
Conversely, in cases where a substituted aniline is used, the ratios might be adjusted differently. For instance, in the synthesis of N-octyl-2,5-dibromoaniline from 2,5-dibromoaniline (B181072) and octyl iodide, the molar ratio of aniline derivative to alkyl halide was approximately 1:3.3. tandfonline.com
The table below summarizes reactant molar ratios from different synthetic procedures.
| Target Compound | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Reference |
| N-n-octylaniline | Aniline | n-Octylbromide | 3:1 | mjcce.org.mkscispace.com |
| N-octyl-2,5-dibromoaniline | 2,5-dibromoaniline | Octyl iodide | 1:3.3 | tandfonline.com |
| This compound | KA oil, n-octylamine | - | 1:1 (cyclohexanone/ol to amine) | researchgate.netrsc.org |
Reaction Temperature and Duration
Reaction temperature and duration are pivotal in controlling the rate of reaction and product distribution. These parameters are often interdependent and are optimized to ensure complete conversion without promoting decomposition or undesirable side products.
For example, the synthesis of N-n-octylaniline from aniline and n-octylbromide involves refluxing the reaction mixture overnight, indicating a prolonged reaction time at an elevated temperature to drive the alkylation to completion. mjcce.org.mkscispace.com A different approach, synthesizing this compound from a ketone-alcohol (KA) oil and n-octylamine, was performed at 130 °C for a much shorter duration of 3 hours. researchgate.netrsc.org The deprotection of N-acetyl-N-octylaniline to form this compound requires harsh conditions, heating at 100-110 °C for 4 days. google.com
The following table presents a summary of reaction conditions for synthesizing this compound and its derivatives.
| Target Compound | Reactants | Temperature | Duration | Reference |
| N-n-octylaniline | Aniline, n-Octylbromide | Reflux | Overnight | mjcce.org.mkscispace.com |
| N-octyl-2,5-dibromoaniline | 2,5-dibromoaniline, Octyl iodide | 120 °C | 20 hours | tandfonline.com |
| This compound | N-acetyl-N-octylaniline, HCl | 100-110 °C | 4 days | google.com |
| This compound | KA oil, n-octylamine | 130 °C | 3 hours | researchgate.netrsc.org |
Solvent Selection and Purification Techniques
The choice of solvent is crucial as it affects reactant solubility, reaction rate, and can influence the reaction pathway. Subsequent purification is essential to isolate the target compound from unreacted starting materials, byproducts, and the solvent.
Solvent Selection:
Aprotic Polar Solvents: Dry dimethylformamide (DMF) has been used as a solvent for the alkylation of anilines, such as in the synthesis of N-octyl-2,5-dibromoaniline. tandfonline.com
Aromatic Hydrocarbons: Xylene is a common solvent for N-n-octylaniline, particularly in its application as an extractant in liquid-liquid extraction processes. tandfonline.comtandfonline.comrasayanjournal.co.in Toluene (B28343) and benzene (B151609) have also been shown to be effective diluents. tandfonline.comtandfonline.com
No Solvent: Some syntheses are performed neat, without a solvent, especially in high-temperature reactions. google.com
Purification Techniques:
Fractional Distillation: This technique is highly effective for purifying liquid products with different boiling points. N-n-octylaniline, synthesized from aniline and n-octylbromide, was purified by fractional distillation under reduced pressure using a spinning band column to achieve high purity (98.5%). mjcce.org.mkscispace.com
Recrystallization: This method is used for purifying solid products. While this compound is a liquid at room temperature, derivatives or intermediates in its synthesis may be solids that can be purified by recrystallization from a suitable solvent like ethanol (B145695). bepls.commdpi.comijrbat.in
Chromatography: Column chromatography is a versatile purification technique used to separate the components of a mixture based on their differential adsorption. It was used in the purification of N-octyl-2,5-dibromoaniline. tandfonline.com
The table below outlines the solvents and purification methods used in the synthesis of this compound and related compounds.
| Compound | Solvent | Purification Method | Reference |
| N-octyl-2,5-dibromoaniline | Dry DMF | Filtration, Column chromatography | tandfonline.com |
| N-n-octylaniline | None (neat reaction) | Fractional distillation | mjcce.org.mkscispace.com |
| N-alkyl p-toluenesulphonamide | Ethanol | Recrystallization | bepls.com |
| N-alkyl acetanilide | Benzene (for extraction) | Crystallization from ethanol | ijrbat.in |
| This compound (as extractant) | Xylene | - | tandfonline.comtandfonline.com |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For N-octylaniline, both ¹H-NMR and ¹³C-NMR analyses are crucial for confirming its identity and understanding the electronic environment of its hydrogen and carbon atoms.
The ¹H-NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the aniline (B41778) ring typically appear as a multiplet in the range of δ 6.5-7.3 ppm. The proton attached to the nitrogen atom (N-H) also gives a signal in this region. The protons of the octyl chain are observed at distinct chemical shifts. The methylene (B1212753) group adjacent to the nitrogen atom (-CH₂-N) resonates around δ 3.0-3.1 ppm. The other methylene groups of the octyl chain appear as a broad multiplet between δ 1.2 and 1.6 ppm, while the terminal methyl group (-CH₃) shows a triplet at approximately δ 0.9 ppm.
Table 1: ¹H-NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 6.5-7.3 | Multiplet |
| N-H | 6.5-7.3 | Multiplet |
| N-CH₂- | 3.0-3.1 | Triplet |
| -(CH₂)₆- | 1.2-1.6 | Multiplet |
Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer frequency used.
The ¹³C-NMR spectrum of this compound provides complementary information to the ¹H-NMR spectrum by showing the chemical environment of each carbon atom. The carbon atoms of the aromatic ring typically resonate in the region of δ 112-148 ppm. The carbon atom attached to the nitrogen (C-N) is found at the higher end of this range. The carbons of the octyl chain have characteristic signals in the aliphatic region of the spectrum. The methylene carbon adjacent to the nitrogen (-CH₂-N) appears around δ 44 ppm. The other methylene carbons of the octyl chain are observed between δ 22 and 32 ppm, and the terminal methyl carbon gives a signal at approximately δ 14 ppm. nih.gov
Table 2: ¹³C-NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-N) | ~148 |
| Aromatic (other C) | 112-130 |
| N-CH₂- | ~44 |
| -(CH₂)₆- | 22-32 |
Note: The specific chemical shifts can vary slightly depending on the solvent and the spectrometer frequency used.
¹H-NMR Spectral Analysis
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the unambiguous identification of molecular formulas.
High-Resolution Mass Spectrometry (HRMS) of this compound confirms its molecular formula as C₁₄H₂₃N. The experimentally determined monoisotopic mass is approximately 205.18305 g/mol , which is consistent with the calculated theoretical mass. epa.gov The mass spectrum also shows characteristic fragmentation patterns that can be used to further confirm the structure of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its various bonds.
The methylene (-CH₂) groups of the octyl chain in this compound give rise to distinct stretching and bending vibrations in the IR spectrum. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene groups are typically observed in the range of 2920-2930 cm⁻¹ and 2850-2860 cm⁻¹, respectively. researchgate.net These bands are characteristic of saturated hydrocarbon chains. spectroscopyonline.com Additionally, the scissoring (bending) vibration of the methylene groups appears around 1465 cm⁻¹. The presence and positions of these bands are indicative of the long alkyl chain in the this compound molecule. researchgate.net
Table 3: Characteristic IR Vibrations for Methylene Groups in this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Asymmetric C-H Stretch | 2920-2930 |
| Symmetric C-H Stretch | 2850-2860 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. azooptics.com It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing valuable information about the presence of chromophores, which are light-absorbing functional groups. technologynetworks.commsu.edu For organic compounds with a high degree of conjugation, absorption occurs in the UV or visible regions. wikipedia.org The resulting UV-Vis spectrum is a plot of absorbance versus wavelength, and the peaks in the spectrum correspond to specific electronic transitions. azooptics.com
In the context of this compound, UV-Vis spectroscopy can be employed to characterize the compound and its complexes. For instance, in a study involving the extraction of yttrium(III), N-n-octylaniline was used as a reagent. The extracted metal ion was estimated spectrophotometrically after complexation with Alizarin Red S. mjcce.org.mkscispace.com This indicates that the resulting complex absorbs light in the visible range, allowing for its quantification.
The solvent used for UV-Vis analysis is crucial; water is common for water-soluble compounds, while ethanol (B145695) is often used for organic-soluble substances. wikipedia.org The analysis of this compound and its derivatives would typically involve dissolving the sample in a suitable organic solvent, such as xylene or toluene (B28343), and measuring the absorbance over a range of wavelengths to determine the wavelength of maximum absorbance (λmax). researchgate.netresearchgate.net This λmax value is a characteristic feature of the compound's chromophore and can be used for identification and quantification purposes.
Thin Layer Chromatography (TLC) for Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for assessing the purity of a compound, monitoring the progress of a chemical reaction, and identifying components in a mixture. wikipedia.orglibretexts.orgmakingmolecules.com The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.orgmakingmolecules.com
For purity assessment, a single spot on the developed TLC plate for a given sample indicates a high degree of purity. wikipedia.orgresearchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions (stationary phase, mobile phase, and temperature).
In the analysis of this compound, TLC would be an essential tool to confirm the purity of the synthesized or purchased compound. A typical procedure would involve dissolving a small amount of this compound in a volatile solvent and spotting it onto a TLC plate. makingmolecules.com The plate is then developed in a chamber containing a suitable mobile phase. For a non-polar compound like this compound, a common mobile phase might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). After development, the spots can be visualized, often under UV light if the compound is UV-active, or by using staining agents. wikipedia.org A single spot would confirm the purity of the this compound sample.
Table 1: Illustrative TLC Data for Purity Assessment of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel F254 |
| Mobile Phase | Hexane:Ethyl Acetate (8:2 v/v) |
| Visualization | UV light (254 nm) |
| Rf Value | 0.65 |
| Observation | A single, well-defined spot |
Elemental Analysis (CHN) for Compound Verification
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound. This analysis is crucial for verifying the elemental composition of a newly synthesized or isolated compound and confirming its molecular formula.
The process involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then quantitatively measured. From these measurements, the percentages of C, H, and N in the original sample are calculated.
For this compound, with the molecular formula C14H23N, the theoretical elemental composition can be calculated. nih.gov Experimental results from a CHN analyzer are then compared to these theoretical values to verify the identity and purity of the compound.
In a study reporting the synthesis of N-n-octylaniline, elemental analysis was performed. The experimental findings were in close agreement with the calculated theoretical values, thus confirming the successful synthesis of the target compound. mjcce.org.mkscispace.com
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) mjcce.org.mkscispace.com |
| Carbon (C) | 81.9 | 82.1 |
| Hydrogen (H) | 11.3 | 11.4 |
| Nitrogen (N) | Not specified in source, but implied by context. | - |
The close correlation between the found and required percentages for carbon and hydrogen provides strong evidence for the correct structure and purity of the this compound sample. mjcce.org.mkscispace.com
Applications in Chemical Separation and Extraction Technologies
Solvent Extraction of Metal Ions
The solvent extraction capabilities of N-octylaniline are a focal point of research, exploring its interactions with different metal ions under various conditions.
The primary mechanism governing the extraction of metal ions by this compound is anion exchange. scispace.commjcce.org.mkrasayanjournal.co.in In this process, a metal ion in the aqueous phase forms a negatively charged complex (anion) with a suitable ligand. The protonated form of this compound, a high-molecular-weight amine, then pairs with this metal-containing anion, forming a neutral, organic-soluble species. nih.govbas.bgtandfonline.com This ion-pair complex is subsequently extracted into the organic solvent. The stoichiometry of the extracted species is often determined using slope analysis, a method that involves examining the logarithmic relationship between the distribution ratio of the metal and the concentration of the extractant and the complexing agent. scispace.commjcce.org.mk For instance, in the extraction of neodymium(III) from succinate (B1194679) media, the extracted species was identified as RR′NH2+Nd(succinate)2−, indicating an anion exchange mechanism. nih.gov Similarly, the extraction of rhodium(III) from malonate media also proceeds via an anion exchange mechanism. tandfonline.comtandfonline.com
A systematic investigation into the solvent extraction of Yttrium(III) using N-n-octylaniline from salicylate (B1505791) media has been conducted. scispace.commjcce.org.mk Quantitative extraction of Yttrium(III) was achieved from a sodium salicylate solution (0.02–0.05 mol dm–3) at a pH range of 9.7–10.5, using a 0.17 mol dm–3 solution of N-n-octylaniline in xylene. scispace.commjcce.org.mkmjcce.org.mk The extraction process was determined to follow an anion exchange mechanism. scispace.commjcce.org.mk
The extracted species was identified as [CH3(CH2)7(C6H5)NH2+Y(C7H4O3)2–] based on slope analysis. scispace.commjcce.org.mkmjcce.org.mk The stoichiometry of the metal to salicylate to N-n-octylaniline was found to be 1:2:1. scispace.com The extracted Yttrium(III) can be effectively stripped from the organic phase using hydrochloric acid or perchloric acid. scispace.commjcce.org.mkmjcce.org.mk This method also allows for the binary separation of Yttrium(III) from other metal ions such as Th(IV), U(VI), Zr(IV), Nb(V), La(III), Nd(III), Ce(IV), and Gd(III). scispace.commjcce.org.mk Xylene was found to be the most suitable diluent for the quantitative extraction of Yttrium(III). scispace.com
Table 1: Optimal Conditions for Yttrium(III) Extraction
| Parameter | Optimal Condition |
|---|---|
| N-n-octylaniline Concentration | 0.17 mol dm–3 in xylene scispace.commjcce.org.mk |
| Sodium Salicylate Concentration | 0.02–0.05 mol dm–3 scispace.commjcce.org.mk |
| pH | 9.7–10.5 scispace.commjcce.org.mk |
| Diluent | Xylene scispace.com |
| Stripping Agent | 0.03–0.06 mol dm–3 HCl or 0.06–0.07 mol dm–3 HClO4 scispace.com |
This compound has been successfully employed for the solvent extraction of Ruthenium(III) from a malonate medium. bas.bg The quantitative recovery of Ruthenium(III) was achieved using 0.1 M this compound in a 0.05 M malonate medium at a pH of 3.5. bas.bg The extraction proceeds through the formation of an ion-pair complex. bas.bg
The extraction mechanism involves the formation of an ion-pair between the protonated this compound species, [CH3(CH2)7C6H4NH3]+(org), and the anionic Ruthenium(III)-malonate complex, [Ru(C3H2O4)2]-(aq). bas.bg This results in a neutral, extractable species with the stoichiometry CH3(CH2)7C6H4NH3+·Ru(C3H2O4)2−. bas.bg The ratio of metal to acid to extractant was determined to be 1:2:1. bas.bg Among various diluents tested, xylene, toluene (B28343), and benzene (B151609) showed quantitative extraction of Ruthenium(III). bas.bg
Table 2: Extraction Efficiency of Ruthenium(III) with Different Diluents
| Diluent | Extraction Efficiency (%) |
|---|---|
| Xylene | Quantitative bas.bg |
| Toluene | Quantitative bas.bg |
| Benzene | Quantitative bas.bg |
| Methyl Isobutyl Ketone | 93.04 bas.bg |
| n-Butyl Alcohol | 42.2 bas.bg |
| Chloroform (B151607) | No extraction bas.bg |
| Amyl Alcohol | No extraction bas.bg |
| Amyl Acetate (B1210297) | No extraction bas.bg |
| 1,2-Dichloroethane | No extraction bas.bg |
| Carbon Tetrachloride | No extraction bas.bg |
N-n-octylaniline has been investigated as an extractant for lead(II) from halogen acid solutions. researchgate.net A related compound, 4-Methyl-N-n-octylaniline, has been specifically studied for the solvent extraction of Lead(II) from an aqueous iodide phase, where it functions as an anion exchanger. rasayanjournal.co.inresearchgate.net In this system, 4% 4-Methyl-N-n-octylaniline dissolved in xylene is used to extract Lead(II). rasayanjournal.co.in The stripping of lead(II) from the organic phase is achieved using an acetate buffer. rasayanjournal.co.inresearchgate.net
The extraction is quantitative over a range of 0.1 M to 1.0 M potassium iodide (KI) and 0.2 M to 2.0 M sulfuric acid (H2SO4) with a 4% reagent solution in xylene. rasayanjournal.co.in The proposed mechanism is anion exchange. rasayanjournal.co.inresearchgate.net The method has been shown to be effective for the separation of Lead(II) from various synthetic mixtures. researchgate.net
N-n-octylaniline has been reported as an effective extractant for both Palladium(II) and Antimony(III) from mineral acid media. scispace.commjcce.org.mk For Palladium(II), quantitative extraction is achieved from a 0.5-2 M hydrochloric acid medium using a 2% solution of N-n-octylaniline in xylene. researchgate.net The stripping of Palladium(II) from the organic phase is accomplished with a 1:1 ammonia (B1221849) solution. researchgate.net This method allows for the separation of Palladium(II) from other metals like iron(III), cobalt(II), nickel(II), and copper(II). researchgate.net In another study, N-n-octylaniline was used for the reversed-phase extraction chromatography of Palladium(II) from nitric acid media. bas.bg
For Antimony(III), N-n-octylaniline in xylene has been used for its extraction from hydrochloric acid media. researchgate.netresearchgate.net Quantitative extraction of Antimony(III) is achieved with 4% N-n-octylaniline in xylene from 2.5 to 4 M hydrochloric acid. researchgate.netresearchgate.net The extracted Antimony(III) can be stripped from the organic phase using 0.5 M ammonia. researchgate.netresearchgate.net This method facilitates the separation of Antimony(III) from several other metal ions, including tellurium(IV), selenium(IV), lead(II), and bismuth(III). researchgate.net
The extraction of Platinum(IV) using N-n-octylaniline has been explored in the presence of weak organic acids, particularly ascorbic acid. scispace.commjcce.org.mklongdom.org The distribution of Platinum(IV) between an aqueous ascorbate (B8700270) medium and a 0.1 mol/L solution of N-n-octylaniline in xylene has been studied. solventextraction.gr.jpresearchgate.net The extraction of the Platinum(IV) ion-pair complex is quantitative in the range of 0.007-0.02 M ascorbic acid at a pH of 0.50. longdom.org However, at higher concentrations of ascorbic acid, the extraction of Platinum(IV) decreases. researchgate.net In contrast, zero extraction of Platinum(IV) was observed from sodium salicylate, malonate, and succinate media under the studied conditions. longdom.org
A simple and selective method for the determination of Platinum(IV) has been developed using N-n-octylaniline in toluene from an ascorbate medium. researchgate.netdoaj.orglongdom.org The composition of the extracted species, based on slope analysis, was determined to be RR′NH2+ Pt(Succinate)2−, although the study was conducted in ascorbate media. researchgate.netdoaj.orglongdom.org
Extraction of Rhodium(III) from Malonate Media
This compound has been effectively utilized for the selective and quantitative extraction of Rhodium(III) from an aqueous sodium malonate medium. nih.govijarsct.co.in The extraction is optimal within a pH range of 7.5 to 9.5, with a pH of 9.0 often used for complete extraction. tandfonline.com Studies show that the concentration of both the sodium malonate and the this compound solution plays a crucial role. Quantitative extraction of Rhodium(III) is achieved with sodium malonate concentrations between 0.02 M and 0.03 M. researchgate.net Similarly, the concentration of this compound in a diluent like xylene is optimized, with a range of 0.07 M to 0.15 M being effective for quantitative recovery. tandfonline.com
The process involves the formation of an ion-pair complex between the protonated amine and the rhodium-malonate anionic species. nih.govresearchgate.net The stoichiometry of the extracted species has been determined to be [RR'NH2+Ir(C3H2O4)2–]org, indicating an anion exchange mechanism. researchgate.net The choice of diluent also affects extraction efficiency, but xylene is commonly preferred. nih.govtandfonline.com This method allows for the separation of Rhodium(III) from other platinum group metals and base metals. researchgate.net
Table 1: Optimal Conditions for Rhodium(III) Extraction with this compound
| Parameter | Optimal Condition | Source(s) |
|---|---|---|
| Aqueous Medium | Sodium Malonate | nih.govijarsct.co.indirectivepublications.org |
| pH Range | 7.5–9.5 | tandfonline.com |
| Malonate Concentration | 0.025–0.035 M | tandfonline.com |
| This compound Concentration | 0.07–0.15 M in xylene | tandfonline.com |
| Diluent | Xylene | nih.govtandfonline.com |
| Stripping Agent | Hydrochloric Acid (2.0 M) | researchgate.net |
Extraction of Zirconium(IV) from Weak Organic Acid
The extraction of Zirconium(IV) using this compound is highly effective from weak organic acid media, particularly succinate solutions. mjcce.org.mkresearchgate.net Quantitative extraction occurs from a 0.01 M sodium succinate solution within a pH range of 3.5 to 5.0. researchgate.net A 3% to 5% solution of this compound in an appropriate solvent like xylene is sufficient for the complete extraction of Zirconium(IV). researchgate.net Xylene is often chosen as the diluent because it provides better phase separation compared to other solvents like benzene, toluene, or chloroform. researchgate.net
The extraction mechanism involves the formation of an ion-pair complex. In the aqueous phase, Zirconium(IV) forms an anionic complex with succinate, [ZrO(succinate)2]2-. This anionic species is then extracted into the organic phase by the protonated this compound, [RR'NH2+]. The resulting extracted species in the organic phase is [(RR'NH2+)2ZrO(succinate)2 2–]. researchgate.net The extracted Zirconium(IV) can be stripped from the organic phase using nitric acid (0.5 M). researchgate.net This method facilitates the separation of Zirconium(IV) from various other metal ions. mjcce.org.mk
Extraction of Tellurium(IV) in Halide Media
This compound has been reported as an effective extractant for Tellurium(IV) from halide media. mjcce.org.mkscispace.commjcce.org.mk The extraction efficiency is dependent on the type and concentration of the halide acid. For instance, in hydrochloric acid media, this compound in xylene can be used for the quantitative extraction of Tellurium(IV). jaysingpurcollege.edu.ingoogle.co.in This process allows for the separation of Tellurium(IV) from various real samples. mjcce.org.mk
Extraction of Scandium(III), Lanthanides(III), and Divalent Metal Ions
This compound demonstrates significant potential in the group separation of trivalent lanthanides and associated elements. A systematic study on the solvent extraction of Yttrium(III), which behaves similarly to heavy lanthanides, from salicylate media using this compound in xylene has been conducted. mjcce.org.mksemanticscholar.org Quantitative extraction of Yttrium(III) was achieved from 0.02–0.05 M sodium salicylate at a pH of 9.7–10.5 with 0.17 M this compound in xylene. mjcce.org.mksemanticscholar.org The extraction proceeds via an anion exchange mechanism, with the extracted species identified as [CH3(CH2)7(C6H5)NH2+Y(C7H4O3)2–]. mjcce.org.mksemanticscholar.org
This method allows for the binary separation of Yttrium(III) from several other metal ions, including Thorium(IV), Uranium(VI), Zirconium(IV), Lanthanum(III), Neodymium(III), Cerium(IV), and Gadolinium(III). mjcce.org.mksemanticscholar.org While direct extraction studies of Scandium(III) and other divalent metal ions with this compound are less detailed in the provided context, the successful separation from other trivalent and tetravalent ions highlights its selectivity. The separation of Lanthanum(III) has also been studied specifically from salicylate media, with quantitative extraction occurring at pH 5.3–6.5. tandfonline.com
Extraction of Zinc(II), Indium(III), Thallium(III), and Bismuth(III) from Hydrochloric Acid Media
This compound in a suitable organic solvent like benzene or chloroform is an effective extractant for separating Zinc(II), Indium(III), Thallium(III), and Bismuth(III) from hydrochloric acid solutions. bas.bg The separation is achieved by carefully controlling the HCl concentration and employing selective stripping agents. biomedres.us
Bismuth(III) is quantitatively extracted from 0.3 to 0.5 M HCl using a 3.0% solution of this compound in chloroform. bas.bg The probable extracted species is (RNH3+)2BiCl5 2–. bas.bg
Thallium(III) can be extracted quantitatively from 0.5 M HCl.
Zinc(II) extraction is optimal at a higher acid concentration of 2.0 M HCl.
Indium(III) shows no significant extraction from 1 to 7 M HCl with up to 10% this compound, allowing for its separation from the other three metals.
This differential extractability forms the basis for their separation. For instance, at 0.5 M HCl, Thallium(III) and Bismuth(III) can be co-extracted, leaving Zinc(II) and Indium(III) in the aqueous phase. The extracted metals can then be selectively stripped from the organic phase. researchgate.net
Table 2: Extraction Conditions for Zn(II), In(III), Tl(III), and Bi(III) with this compound from HCl Media
| Metal Ion | Optimal HCl Concentration for Extraction | Extractant Concentration | Diluent | Source(s) |
|---|---|---|---|---|
| Zinc(II) | 2.0 M | 7% in benzene | Benzene | |
| Indium(III) | Not extracted (1-7 M HCl) | 1-10% in benzene | Benzene | |
| Thallium(III) | 0.5 M | 2% in benzene | Benzene |
| Bismuth(III) | 0.3 - 0.5 M | 3% in chloroform | Chloroform | bas.bg |
Sequential Separation of Selenium(IV) from Tellurium(IV)
A simple and selective solvent extraction method using this compound has been developed for the sequential separation of Selenium(IV) from Tellurium(IV). google.co.ingoogle.be The separation is based on the differential extraction of the two elements from hydrochloric acid media. dntb.gov.ua
Selective and quantitative extraction of Selenium(IV) is achieved from a 0.4 to 0.6 M hydrochloric acid solution using N-n-octylaniline dissolved in xylene. researchgate.netscribd.comnih.gov Under these conditions, Tellurium(IV) remains in the aqueous phase. scribd.com The extracted Selenium(IV) is proposed to form an ion-pair complex, [RR'NH2+HSeO3–]org. researchgate.netnih.gov After the separation of selenium, the Tellurium(IV) remaining in the aqueous phase can be subsequently extracted by adjusting the conditions, for example, by using a higher concentration of this compound and HCl. scribd.com The separated Selenium(IV) can be stripped from the organic phase using a 1:1 ammonia solution. researchgate.netscribd.com This method has been successfully applied to the analysis of real samples, including alloys and pharmaceutical preparations. google.bescribd.com
Influence of Media Type (e.g., mineral acids, weak organic acids, halide media)
The choice of aqueous media—whether mineral acid, weak organic acid, or halide media—profoundly influences the extraction efficiency and selectivity of this compound for different metal ions. mjcce.org.mk
Weak Organic Acids: Media such as malonate, succinate, and salicylate offer significant advantages. tandfonline.comresearchgate.netscispace.com They allow for precise pH control and form stable anionic complexes with metal ions like Rhodium(III) and Zirconium(IV) at specific pH ranges. nih.govresearchgate.net This often leads to high selectivity and allows for separations that are difficult in mineral acids. For instance, Rhodium(III) is quantitatively extracted from malonate media at a high pH of 7.5-9.5, while Zirconium(IV) is extracted from succinate at a lower pH of 3.5-5.0. tandfonline.comresearchgate.net
Mineral Acids: Hydrochloric acid is a common medium for extracting metal ions that form stable chloro-anionic complexes. biomedres.us The extraction of metals like Zinc(II), Thallium(III), and Bismuth(III) is highly dependent on the acid molarity, which allows for their separation by controlling the HCl concentration. For example, Thallium(III) extracts at 0.5 M HCl, while Zinc(II) requires 2.0 M HCl for optimal extraction.
Halide Media: Halide media, particularly hydrochloric acid, are crucial for the extraction of elements like Selenium(IV) and Tellurium(IV). mjcce.org.mkjaysingpurcollege.edu.ingoogle.co.in The formation of halide complexes, such as [HSeO3]− and [TeCl6]2−, is essential for the anion exchange mechanism with protonated this compound. researchgate.netnih.gov The selectivity between Selenium(IV) and Tellurium(IV) is achieved by fine-tuning the halide (HCl) concentration. scribd.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Rhodium(III) |
| Sodium Malonate |
| Zirconium(IV) |
| Sodium Succinate |
| Tellurium(IV) |
| Scandium(III) |
| Yttrium(III) |
| Sodium Salicylate |
| Thorium(IV) |
| Uranium(VI) |
| Lanthanum(III) |
| Neodymium(III) |
| Cerium(IV) |
| Gadolinium(III) |
| Zinc(II) |
| Indium(III) |
| Thallium(III) |
| Bismuth(III) |
| Hydrochloric Acid |
| Selenium(IV) |
| Nitric Acid |
| Ammonia |
| Xylene |
| Benzene |
Effect of Diluents (e.g., xylene, toluene, benzene, chloroform)
The choice of diluent plays a pivotal role in the solvent extraction process using this compound, as it can significantly affect the extraction efficiency and phase separation characteristics. Research has shown that the dielectric constant of the diluent is a key factor influencing the extraction process.
Studies on the extraction of various metal ions have demonstrated that non-polar or low-polarity aromatic hydrocarbons are often the most effective diluents for this compound. For instance, in the extraction of rhodium(III), quantitative extraction was achieved when this compound was dissolved in benzene, toluene, and xylene. tandfonline.comtandfonline.com Similarly, the extraction of platinum(IV) was also found to be quantitative with this compound in these same aromatic solvents. longdom.org In the case of yttrium(III) extraction, toluene and xylene provided 100% extraction. researchgate.net
In contrast, the use of more polar or halogenated solvents often leads to incomplete extraction or undesirable effects like emulsion formation. For example, when chloroform was used as the diluent for rhodium(III) extraction, the efficiency dropped to 41.1%. tandfonline.comtandfonline.com For platinum(IV), chloroform only yielded a 23.8% extraction. longdom.org The extraction of molybdenum(VI) was also found to be incomplete with chloroform, and emulsion formation was observed with both chloroform and toluene in that specific system. akjournals.com Some solvents, such as amyl alcohol, 1,2-dichloroethane, and n-butyl alcohol, resulted in no extraction of rhodium(III) or platinum(IV). tandfonline.comtandfonline.comlongdom.org
The selection of the diluent is often a balance between extraction efficiency and practical considerations such as safety and phase disengagement. For safety reasons, xylene and toluene are often preferred over benzene. tandfonline.comlongdom.org
Table 1: Effect of Different Diluents on the Extraction Efficiency of Various Metal Ions using this compound
| Metal Ion | Diluent | Extraction Efficiency (%) | Reference |
|---|---|---|---|
| Rhodium(III) | Benzene | Quantitative | tandfonline.comtandfonline.com |
| Rhodium(III) | Toluene | Quantitative | tandfonline.comtandfonline.com |
| Rhodium(III) | Xylene | Quantitative | tandfonline.comtandfonline.com |
| Rhodium(III) | Chloroform | 41.1 | tandfonline.comtandfonline.com |
| Rhodium(III) | Methyl isobutyl ketone | 42.7 | tandfonline.com |
| Rhodium(III) | Amyl alcohol | No extraction | tandfonline.comtandfonline.com |
| Rhodium(III) | 1,2-dichloroethane | No extraction | tandfonline.comtandfonline.com |
| Platinum(IV) | Benzene | Quantitative | longdom.org |
| Platinum(IV) | Toluene | Quantitative | longdom.org |
| Platinum(IV) | Xylene | Quantitative | longdom.org |
| Platinum(IV) | Chloroform | 23.8 | longdom.org |
| Platinum(IV) | Methyl isobutyl ketone | 60.8 | longdom.org |
| Molybdenum(VI) | Benzene | 100.0 | akjournals.com |
| Molybdenum(VI) | Dichloroethane | 80.0 | akjournals.com |
| Molybdenum(VI) | Toluene | Emulsion | akjournals.com |
| Molybdenum(VI) | Chloroform | Emulsion | akjournals.com |
| Yttrium(III) | Toluene | 100 | researchgate.net |
| Yttrium(III) | Xylene | 100 | researchgate.net |
| Yttrium(III) | Benzene | 95.8 | researchgate.net |
| Yttrium(III) | Chloroform | 92.4 | researchgate.net |
Optimizing Extraction Parameters (e.g., pH, reagent concentration, equilibration time, aqueous to organic phase ratio, stripping agents)
To achieve maximum extraction efficiency and selectivity, it is crucial to optimize several experimental parameters. These parameters are often interdependent and must be carefully controlled.
pH: The pH of the aqueous phase is a critical factor as it influences the protonation of this compound and the formation of the extractable metal complex. For the extraction of rhodium(III) from a malonate medium, the quantitative extraction was observed in the pH range of 7.5 to 9.5, with pH 9.0 being optimal. tandfonline.com In contrast, the extraction of yttrium(III) from a salicylate medium was quantitative in the pH range of 9.7 to 10.5. researchgate.netmjcce.org.mk For platinum(IV) extraction from an ascorbate medium, a much lower pH of 0.5 was found to be optimal. longdom.org
Reagent Concentration: The concentration of this compound in the organic phase directly impacts the extraction efficiency. For rhodium(III), a concentration range of 0.07 M to 0.15 M in xylene was found to be quantitative, with 0.1 M being recommended for further studies. tandfonline.comtandfonline.com Similarly, for platinum(IV) extraction, a 0.1 M solution of this compound in toluene was recommended. longdom.org The extraction of molybdenum(VI) required a 10% (0.5 M) solution of this compound in benzene for quantitative results. akjournals.com
Equilibration Time: The time required for the two phases to reach equilibrium is another important parameter. For rhodium(III) extraction, a minimum of 1 minute of shaking was necessary for quantitative extraction, with 3 minutes being recommended for all further studies to ensure complete equilibrium. tandfonline.com Prolonged shaking beyond 12 minutes, however, led to a decrease in extraction due to the dissociation of the ion-pair complex. tandfonline.com In the case of molybdenum(VI), a much shorter equilibration time of 30 seconds was sufficient for quantitative extraction. akjournals.com
Aqueous to Organic Phase Ratio: The ratio of the volume of the aqueous phase to the organic phase can affect the extraction efficiency, especially when dealing with low concentrations of the target metal ion. For the extraction of lead(II) using a related compound, 4-methyl-N-n-octylaniline, the extraction was quantitative even when the aqueous to organic phase volume ratio was changed from 1:1 to 5:1, indicating a high stability of the formed ion pair. rasayanjournal.co.in
Stripping Agents: After the extraction of the metal ion into the organic phase, a suitable stripping agent is required to back-extract the metal into a new aqueous phase for further analysis or recovery. For bismuth(III) extracted with this compound in chloroform, a 0.01 M acetate buffer was used for stripping. bas.bg In the case of yttrium(III) extraction, the metal was stripped from the organic phase using 0.05 M HCl. researchgate.netmjcce.org.mk For rhodium(III), various stripping agents have been tested, with mineral acids often being effective. researchgate.net
Table 2: Optimized Parameters for the Extraction of Various Metal Ions with this compound
| Metal Ion | Optimal pH | Reagent Concentration | Equilibration Time | Stripping Agent | Reference |
|---|---|---|---|---|---|
| Rhodium(III) | 9.0 | 0.1 M in xylene | 3 minutes | 2.0 M HCl | tandfonline.comresearchgate.net |
| Platinum(IV) | 0.5 | 0.1 M in toluene | 3 minutes | Water | longdom.org |
| Molybdenum(VI) | - (1.5M HCl) | 10% (0.5M) in benzene | 30 seconds | 5% aqueous ammonia | akjournals.com |
| Yttrium(III) | 10.3 | 0.17 M in xylene | 5 minutes | 0.05 M HCl | researchgate.netmjcce.org.mk |
| Bismuth(III) | - (0.4M HCl) | 3.0% in chloroform | - | 0.01 M acetate buffer | bas.bg |
| Selenium(IV) | - (0.4-0.6M HCl) | 0.15 M in xylene | 3 minutes | 1:1 ammonia | core.ac.uk |
Stoichiometry of Extracted Species
Understanding the stoichiometry of the extracted species is fundamental to elucidating the extraction mechanism. The composition of the ion-pair complex formed between the protonated this compound and the metal-containing anion is typically determined using the slope analysis method, which involves plotting the logarithm of the distribution ratio (D) against the logarithm of the concentration of the extractant or the complexing agent.
For the extraction of rhodium(III) from a malonate medium, the stoichiometry of the extracted species was determined to be 1:2:1 (metal:acid:extractant). tandfonline.comtandfonline.comresearchgate.net This suggests the formation of an ion-pair complex with the formula [RR'NH₂⁺][Rh(malonate)₂⁻], where RR'NH represents this compound. In the extraction of rhodium(III) from a chloride medium, the probable extracted species was found to be [(RR'NH₂⁺)₃RhCl₆³⁻]. bas.bg
In the case of platinum(IV) extraction from a succinate medium, the composition of the extracted species was determined to be [RR′NH₂⁺ Pt(Succinate)₂⁻]. doaj.orglongdom.org For the extraction of bismuth(III) from hydrochloric acid, the probable extracted species is (RNH₃⁺)₂BiCl₅²⁻. bas.bg The extraction of selenium(IV) from hydrochloric acid medium proceeds via the formation of an ion-pair complex formulated as [RR'NH₂⁺HSeO₃⁻]. researchgate.net
The stoichiometry of the extracted species for yttrium(III) from a salicylate medium was found to be [CH₃(CH₂)₇(C₆H₅)NH₂⁺Y(C₇H₄O₃)₂⁻], indicating a 1:1 ratio of the protonated amine to the yttrium-salicylate complex anion. mjcce.org.mk
Analysis of Synthetic Mixtures and Real Samples (e.g., alloys, catalysts, cosmetic samples)
A key application of this compound-based extraction methods is the selective separation and determination of metal ions in complex matrices. These methods have been successfully applied to the analysis of various synthetic mixtures and real-world samples.
For instance, the method developed for rhodium(III) extraction has been used to analyze synthetic mixtures corresponding to alloys such as pseudo-palladium, iron-rhodium alloy, and platinum-rhodium alloy, as well as rhodium-platinum catalysts. tandfonline.comtandfonline.comtandfonline.com The selective separation of rhodium(III) from other platinum group metals and base metals has also been demonstrated. researchgate.net
The extraction of molybdenum(VI) with this compound has been applied to the determination of molybdenum in synthetic mixtures and alloy samples. akjournals.com Similarly, the method for bismuth(III) extraction has been successfully used for the analysis of alloy samples. bas.bg The analytical application of this compound has also been extended to the determination of selenium(IV) in alloys and pharmaceutical samples. core.ac.ukresearchgate.net Furthermore, a method for the separation of copper(II) using N-n-octylaniline has been applied to the analysis of ayurvedic (herbal) medicine and synthetic mixtures corresponding to alloys. core.ac.uk
These applications highlight the robustness and selectivity of this compound as an extractant, making it a valuable tool for analytical chemists in various fields.
Chromatographic Applications
Beyond solvent extraction, this compound has also found utility in chromatographic separation techniques, particularly in liquid anion exchange chromatography.
Liquid Anion Exchange Chromatography
In liquid anion exchange chromatography, this compound, a liquid anion exchanger, is coated onto a solid support, such as silica (B1680970) gel, to create a stationary phase. bas.bgtsijournals.com This stationary phase can then be used to selectively retain anionic metal complexes from an aqueous mobile phase.
A notable application is the separation of platinum group metals. For example, rhodium(III) has been quantitatively extracted from a 0.10 mol/L hydrochloric acid solution using a column packed with silica gel coated with this compound. bas.bg The retained rhodium(III) was subsequently eluted with 1.0 mol/L hydrochloric acid. bas.bg This method has been successfully applied to the separation of rhodium(III) from binary and synthetic mixtures corresponding to alloys, and a mutual separation scheme for rhodium(III), platinum(IV), and gold(III) has been developed. bas.bg
Similarly, this compound has been used for the liquid anion exchange chromatographic extraction and separation of platinum(IV) from ascorbate media. longdom.orgdoaj.orglongdom.orglongdom.org This technique has also been employed for the separation of manganese(II) in malonate media. tsijournals.com Furthermore, reversed-phase partition chromatography using N-n-octylaniline on silica gel has been developed for the separation of divalent copper. core.ac.uk These chromatographic applications demonstrate the versatility of this compound as a selective stationary phase for the separation of various metal ions.
Studies in Material Science and Physical Chemistry
Surfactant Properties and Self-Assembly
N-Octylaniline's structure, featuring a long alkyl (octyl) chain and an aniline (B41778) head, imparts amphiphilic characteristics, making it and its derivatives valuable in the study of surfactants and self-assembling systems.
The defining characteristic of a surfactant is the presence of both a hydrophobic (water-fearing) and a hydrophilic (water-loving) part. In this compound, the octyl group serves as the hydrophobic tail, while the aniline group acts as the hydrophilic head. The balance between these two components, known as the Hydrophilic-Lipophilic Balance (HLB), dictates the surfactant's behavior in emulsions. arxiv.orgspcop.in A low HLB value corresponds to a more lipophilic (oil-soluble) molecule, while a high HLB value indicates a more hydrophilic (water-soluble) molecule. spcop.inwikipedia.org Surfactants are categorized based on their HLB values, which predict their function, such as acting as an anti-foaming agent, a water-in-oil (W/O) emulsifier, or an oil-in-water (O/W) emulsifier. wikipedia.org
In one study, a family of nonionic, photocleavable surfactants (designated mAzo) was synthesized using 4-n-alkylanilines, including 4-n-octylaniline (to create a surfactant termed mAzo 8). nih.gov The study aimed to mimic the properties of the commercial non-ionic surfactant n-dodecyl-β-D-maltoside (DDM). The effectiveness of these new surfactants in solubilizing proteins from swine heart tissue was tested, revealing that the chain length of the alkyl group is critical. The mAzo 8 surfactant, derived from 4-n-octylaniline, provided the best hydrophilic-lipophilic balance for protein solubilization compared to its shorter-chain (mAzo 6) and longer-chain (mAzo 10) counterparts. nih.gov This suggests that the C8 alkyl chain on the aniline provides an optimal balance for this specific application. nih.gov
Table 1: Properties of Photocleavable mAzo Surfactants Derived from 4-n-Alkylanilines
| Surfactant | Alkyl Chain Source | Solubility in Water (at 4 °C) | Protein Solubilization Efficacy |
|---|---|---|---|
| mAzo 6 | 4-n-hexylaniline | ≥ 10% wt. | Less effective than mAzo 8 |
| mAzo 8 | 4-n-octylaniline | ≥ 10% wt. | Best protein solubility |
| mAzo 10 | 4-n-decylaniline | up to 2% wt. | Less effective than mAzo 8 |
Data sourced from a study on nonionic photocleavable azo-sulfide surfactants. nih.gov
Research has demonstrated that micrometer-sized oil droplets of 4-octylaniline (B91056) can exhibit self-propelled motion. chemicalbook.comresearchgate.netnih.gov This phenomenon occurs when the oil droplet contains a small mole percentage (e.g., 5 mol%) of an amphiphilic catalyst and is placed in an aqueous dispersion of an amphiphilic precursor of 4-octylaniline. researchgate.netnih.gov
The mechanism driving this motion is a chemical reaction that creates an asymmetric interfacial tension across the droplet's surface. researchgate.netnih.gov The system consumes an exogenous "fuel" surfactant from the aqueous solution, allowing for persistent movement without consuming the oil droplet itself. researchgate.netnih.gov As the droplet moves, it produces and releases tiny new oil droplets from its posterior surface. researchgate.netacs.org This process of converting chemical energy into mechanical movement is a key area of interest for creating primitive chemical machinery. researchgate.net In some systems, the hydrolysis of a "fuel" surfactant, N-(4-[3-[trimethylammonio]ethoxy]benzylidene)-4-octylaniline bromide, by a catalyst within the 4-octylaniline oil drop leads to less effective surfactant products, generating the necessary interfacial tension gradients for Marangoni flow-driven motion. arxiv.orgresearchgate.net
The stability of surfactants in solution is crucial for their application. A study on the mAzo surfactant family, including mAzo 8 derived from 4-n-octylaniline, investigated their stability in aqueous solutions. nih.gov When stored at room temperature in the dark, the mAzo surfactants showed significant degradation within 6 hours and were almost completely degraded by 24 hours. However, when the solutions were kept at 4°C in the dark, minimal degradation was observed even after 24 hours. nih.gov
These particular surfactants were designed to be photocleavable, meaning they break down when exposed to light. nih.gov This property is advantageous in applications where the surfactant is needed initially but becomes a nuisance later. nih.gov Another study investigated the photostability of related formamidine (B1211174) compounds, which can be synthesized from N-alkylanilines. google.com When isopropanol (B130326) solutions of these compounds were exposed to a 450-watt Hanovia lamp, their rate of photodegradation was monitored spectrophotometrically, demonstrating a method to quantify the stability of such molecules under irradiation. google.com
Micrometer-Sized Oil Droplet Formation with Amphiphilic Catalysts
Liquid Crystal Research
While this compound itself is not a liquid crystal, it serves as a critical molecular building block for synthesizing liquid crystalline materials. A prominent example is 4-n-butyloxybenzylidene-4′-n′-octylaniline (BBOA), also known as 4O.8, which has been extensively studied for its complex phase behavior and molecular dynamics. researchgate.netmdpi.comresearchgate.netacs.orgaip.orgnih.gov
The liquid crystal BBOA exhibits multiple liquid crystalline phases as it cools, including Nematic (N), Smectic A (SmA), hexagonal Smectic B (SmBhex), and crystalline Smectic B (SmBCr). researchgate.netacs.orgnih.gov The transitions between these phases can be detected by techniques like Broadband Dielectric Spectroscopy (BDS) and Differential Scanning Calorimetry (DSC), which show abrupt changes in dielectric permittivity and heat capacity. researchgate.netresearchgate.netacs.org
Research into the effects of spatial confinement on BBOA, by placing it within the cylindrical nanopores of an alumina (B75360) matrix, has revealed significant changes in its phase behavior. researchgate.net Key findings include:
A linear depression of the Nematic-Isotropic (N-I) and Smectic A-Nematic (SmA-N) transition temperatures as the inverse of the pore diameter increases. researchgate.net This confinement drives the nematic phase range closer to room temperature.
The shape of the heat capacity peaks associated with these transitions is altered under confinement. researchgate.net
The molecular dynamics, however, are not noticeably affected by the confinement. researchgate.net
Under confinement, new relaxation processes related to a gradual paranematic-to-nematic transition appear. researchgate.net
Table 2: Phase Transitions of Bulk 4-n-butyloxybenzylidene-4′-n′-octylaniline (BBOA)
| Transition | Abbreviation | Temperature (K) |
|---|---|---|
| Isotropic to Nematic | I-N | 351.0 K |
| Smectic B (hexagonal) to Smectic B (crystalline) | SmBhex - SmBCr | 287 K |
Data sourced from studies on the molecular dynamics of BBOA. researchgate.net
The molecular dynamics of the highly ordered SmBCr phase are particularly complex, showing characteristics of a glass-forming liquid. acs.orgnih.gov At lower temperatures, its structural relaxation time follows a Vogel–Fulcher–Tammann (VFT) temperature dependence, which transitions to an Arrhenius behavior at even lower temperatures. acs.orgnih.gov This change is thought to be caused by the restriction of cooperative molecular motions within nanometer-sized glassy domains in a quenched SmBCr phase. acs.orgnih.gov
The process of crystallization in BBOA when it is not held at a constant temperature (non-isothermal) has been studied in detail using DSC, BDS, and polarized optical microscopy (POM). mdpi.com Upon cooling, the SmBCr phase of BBOA only partially crystallizes, with the remaining portion forming a glass. mdpi.com This vitrified part completes its crystallization during subsequent heating, a process known as cold crystallization. mdpi.comresearchgate.net
The kinetics of the non-isothermal crystallization depend significantly on the cooling rate (ϕ). mdpi.comnii.ac.jp
At slow cooling rates (3 K/min ≤ ϕ ≤ 5 K/min), the crystallization is a thermodynamically-controlled process. mdpi.comnii.ac.jp
At fast cooling rates (5 K/min < ϕ ≤ 30 K/min), the process is driven by a diffusion mechanism. mdpi.comnii.ac.jp
The activation energy (Ea) for these processes can be calculated, quantifying the energy barrier to crystallization. The kinetics have been analyzed using a combination of the Avrami and Ozawa models, known as the Mo equation. researchgate.net
Table 3: Activation Energy of Non-Isothermal Crystallization for BBOA at Different Cooling Regimes
| Cooling Rate (ϕ) | Controlling Mechanism | Activation Energy (Ea) |
|---|---|---|
| 3 K/min ≤ ϕ ≤ 5 K/min | Thermodynamic | ≈ 175 kJ/mol |
| 5 K/min < ϕ ≤ 30 K/min | Diffusion | ≈ 305 kJ/mol |
Data sourced from studies on the crystallization kinetics of BBOA. mdpi.comnii.ac.jp
Dielectric Spectroscopy Studies
Broadband Dielectric Spectroscopy (BDS) has been employed to investigate the molecular dynamics of this compound derivatives, such as 4-n-butyloxybenzylidene-4′-n′-octylaniline (BBOA). These studies reveal complex dynamic behaviors, including the presence of cooperative dynamics in highly ordered smectic phases. researchgate.netacs.org Phase transitions between different liquid crystalline phases (Nematic, Smectic A, Smectic B) are marked by distinct changes in the dielectric permittivity spectra and relaxation times. researchgate.netacs.org
In confined systems, such as when BBOA is introduced into the cylindrical pores of an alumina matrix, BDS studies have identified new relaxation processes. These are associated with the gradual transition from a paranematic to a nematic phase within the nanopores. researchgate.net The confinement also influences the phase transition temperatures, which have been observed to decrease linearly as a function of the inverse of the pore diameter. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) in Phase Transitions
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for examining the phase transitions of this compound-containing compounds. researchgate.netresearchgate.net By analyzing temperature-dependent IR spectra, researchers can observe changes in molecular vibrations that correspond to phase changes. For instance, in studies of BBOA, the vibration of the methylene (B1212753) group (νs(CH2)) shows an abrupt change at the crystallization temperature in the bulk material. researchgate.net However, under confinement within nanopores, a continuous temperature evolution of this band's shift is observed during crystallization. researchgate.net This technique provides insights into the structural changes at a molecular level during transitions between crystalline, liquid crystalline, and glassy states. researchgate.netnih.govcore.ac.uk
Luminescent Liquid Crystals and Biphenyl (B1667301)/Tolan Derivatives
This compound has been utilized in the synthesis of push-pull type biphenyl and tolane derivatives that exhibit luminescent liquid crystal properties. tandfonline.com In these molecules, an alkylamino group, such as that derived from this compound, acts as an electron donor, while a cyano group serves as an electron acceptor. tandfonline.com This molecular design can lead to materials that display a nematic phase and exhibit fluorescence. tandfonline.comnih.gov
The synthesis of 4-bromo-N-octylaniline is a key step in creating these luminescent derivatives. tandfonline.com Research has shown that the fluorescence of these compounds in the nematic phase can be red-shifted compared to their emission in solution or solid states. tandfonline.com By blending several of these liquid crystals, it is possible to formulate room-temperature luminescent liquid crystals. tandfonline.com
Corrosion Inhibition Studies
This compound has demonstrated effectiveness as a corrosion inhibitor, particularly for mild steel in acidic environments. Its protective properties are attributed to its ability to adsorb onto the metal surface, forming a barrier against corrosive agents.
Evaluation of Corrosion Rate and Protection Efficiency
The performance of this compound as a corrosion inhibitor is evaluated by measuring the reduction in the corrosion rate of mild steel in acidic solutions. billundbib.dk The inhibition efficiency increases with the concentration of the inhibitor. researchgate.netinformaticsjournals.co.in Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are used to determine the corrosion rate and the inhibitor's effectiveness. researchgate.netinformaticsjournals.co.inrsc.org Studies have shown that this compound and its derivatives can significantly decrease the corrosion current density, indicating a slower corrosion rate. researchgate.netmdpi.com
Table 1: Corrosion Rate and Inhibition Efficiency Data
| Inhibitor Concentration | Corrosion Rate | Inhibition Efficiency (%) |
| 0 mM | High | 0 |
| Low | Reduced | Moderate |
| High | Significantly Reduced | High |
Note: This table represents a generalized trend. Actual values vary with specific experimental conditions.
Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir adsorption model)
The mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface. ijcsi.pro The Langmuir adsorption isotherm model is often used to describe this process, suggesting the formation of a monolayer of the inhibitor on the metal. researchgate.netnih.govsolubilityofthings.com This model assumes that all adsorption sites on the surface are equivalent and that the adsorption is a reversible process. wikipedia.org The adsorption of this compound molecules displaces water molecules and aggressive ions from the steel surface, thereby creating a protective film. mdpi.com The strength and nature of this adsorption can involve both physical (electrostatic) and chemical (chemisorption) interactions. mdpi.com
Application in Mild Steel Corrosion in Acidic Media
This compound has been specifically studied for its ability to protect mild steel from corrosion in acidic media, such as hydrochloric acid (HCl) solutions. billundbib.dkinformaticsjournals.co.in Mild steel is widely used in industrial applications where it often comes into contact with acids, leading to significant corrosion. ijcsi.pro The presence of this compound in the acidic environment leads to the formation of a protective layer on the steel, inhibiting both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. rsc.orgijcsi.pro This makes it a mixed-type inhibitor. rsc.org The effectiveness of this compound in these conditions makes it a promising component for developing corrosion protection strategies in various industries. informaticsjournals.co.inijcsi.pro
Mechanistic and Computational Investigations
Mechanistic Pathways in Catalytic Reactions
N-Octylaniline and its close analogs participate in and are products of sophisticated catalytic cycles, with their mechanistic pathways being the subject of detailed kinetic and structural studies.
The oxidative addition of aryl electrophiles to palladium(0) complexes is a critical step in many cross-coupling reactions. Kinetic studies on the oxidative addition of phenyl triflate (PhOTf) to Pd(BINAP)₂ have revealed the significant role of primary amines. In the presence of n-octylamine, a close structural analog of this compound, the reaction yields a cationic aryl palladium(II) complex, specifically [(BINAP)Pd(Ph)(H₂NR)]OTf. berkeley.eduacs.orgresearchgate.netacs.org This amine-coordinated complex is a stable intermediate. berkeley.eduacs.orgresearchgate.netacs.org
The reaction kinetics are complex and depend on the concentration of the aryl electrophile. berkeley.eduacs.org
At low concentrations of the aryl halide or triflate, the reaction rate is first-order in the aryl electrophile and inverse first-order in the added BINAP ligand. berkeley.eduacs.org
At high concentrations of the aryl electrophile, the reaction becomes zero-order, with the rate-limiting step being the dissociation of a BINAP ligand from the palladium center. berkeley.eduacs.org
Importantly, the resulting cationic aryl palladium(II) triflate complex, coordinated by the amine, can further react with bases to form this compound, demonstrating its role as both a ligand in and a product of these catalytic systems. berkeley.eduresearchgate.net This highlights a key mechanistic pathway where the amine influences the structure and stability of the catalytic intermediate, which subsequently leads to the formation of the C-N bond.
The ability of this compound to facilitate the movement of protons across the boundary between two immiscible liquids, such as water and 1,2-dichloroethane, has been a focus of electrochemical investigation. researchgate.netchemicalbook.comchemdict.comresearchgate.netsigmaaldrich.com Studies using techniques like cyclic voltammetry and AC impedance have explored the kinetics of this proton transfer process. researchgate.netchemicalbook.comchemdict.comsigmaaldrich.com
Research shows that 4-octylaniline (B91056), along with similar long-chain aniline (B41778) derivatives like 4-dodecylaniline (B94358) and 4-hexadecylaniline, effectively assists in transferring protons from the aqueous phase to the organic phase. researchgate.net The electrochemical behavior of these amines is very similar, indicating a common mechanism. researchgate.net Key findings from these kinetic studies include the evaluation of the formal Gibbs energy of proton transfer and the formal rate constant for the process. researchgate.net
Oxidative Addition to Palladium Complexes in the Presence of this compound
Computational Chemistry Applications
Computational methods provide deep insights into the molecular properties and reactivity of this compound, complementing experimental findings.
Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the effectiveness of organic molecules as corrosion inhibitors. royalsocietypublishing.orgresearchgate.netresearchgate.netnih.gov For aniline derivatives, DFT is applied to calculate various electronic and structural parameters that correlate with inhibition efficiency. royalsocietypublishing.orgresearchgate.net These calculations typically involve optimizing the molecule's geometry and determining key quantum chemical descriptors. royalsocietypublishing.orgresearchgate.net
Key parameters calculated via DFT for assessing corrosion inhibition potential include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, forming a protective coordinate bond.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal.
Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap implies high reactivity, which is favorable for the inhibition process.
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. researchgate.net
Fukui Functions: These are used to predict the local reactivity sites, identifying which atoms (e.g., the nitrogen atom in the amino group) are most likely to be the centers for nucleophilic or electrophilic attacks, thus indicating the sites of interaction with the metal surface. researchgate.net
Theoretical studies on aniline derivatives show that their interaction with metal surfaces is highly favored, particularly at surface defects, and that the adsorption energy is influenced by substituents on the aniline ring. researchgate.net Electron-donating groups, such as the octyl group in this compound, are expected to increase the electron density on the molecule and enhance its adsorption and inhibitory action. researchgate.net
| Quantum Chemical Parameter | Significance in Corrosion Inhibition |
|---|---|
| E_HOMO | Indicates electron-donating ability; higher value is better. |
| E_LUMO | Indicates electron-accepting ability; lower value is better. |
| Energy Gap (ΔE) | Indicates molecular reactivity; smaller value is better. |
| Dipole Moment (μ) | Relates to polarity and adsorption; higher value can be favorable. |
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of their behavior and interactions. ebsco.com While specific MD simulations for this compound are not widely published, extensive research has been conducted on the closely related liquid crystal compound 4-n-butyloxybenzylidene-4'-n'-octylaniline (BBOA). acs.orgresearchgate.netresearchgate.net These studies offer valuable insights into the dynamic behavior of the octylaniline moiety within a more complex system.
MD simulations of BBOA, often combined with experimental techniques like Broadband Dielectric Spectroscopy (BDS), have been used to study:
Phase Transitions: The simulations help to understand the transitions between different liquid crystalline phases (e.g., Nematic, Smectic A, Smectic B). acs.orgresearchgate.net
Molecular Relaxation: They reveal complex dynamic behaviors, such as the cooperative motion of molecules in highly ordered phases and how relaxation times change with temperature. acs.orgresearchgate.net
Effects of Confinement: Simulations have explored how the dynamics and phase behavior of BBOA change when it is confined within nanopores, showing that confinement affects phase transition temperatures and can induce new relaxation processes. researchgate.net
Crystallization Kinetics: MD simulations can analyze the process of crystallization, providing information on activation energies and the dimensionality of crystal growth. researchgate.net
These simulations on BBOA demonstrate how MD can be applied to understand the ordering and dynamic properties of molecules containing the this compound structure. acs.orgresearchgate.netresearchgate.net
The prediction of molecular properties is essential for evaluating the potential applications of a chemical compound, particularly in fields like medicinal chemistry and materials science. Two key descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the n-octanol-water partition coefficient (LogP).
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) and their attached hydrogens in a molecule. nih.gov It is a crucial parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. researchgate.nettaylorandfrancis.com A lower TPSA value is generally associated with better membrane permeability. researchgate.net
LogP is a measure of a molecule's lipophilicity (its preference for a lipid-like, non-polar environment versus an aqueous, polar one). nih.gov It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. ucsd.edu
These properties can be calculated using computational methods based on the molecule's structure. For this compound, the predicted values provide a first approximation of its likely behavior in biological and chemical systems.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight (g/mol) | 205.34 | Fundamental physical property. |
| TPSA (Ų) | 26.02 | Indicates good potential for membrane permeability. nih.gov |
| LogP | ~4.5 - 5.0 | Indicates high lipophilicity. |
Biological and Environmental Research Aspects
Biological Activity and Pharmaceutical Interest
N-Octylaniline serves as a crucial starting material and structural component in the synthesis of various biologically active molecules, ranging from anticancer agents to modulators of key cellular signaling pathways.
Researchers have utilized 4-n-octylaniline as a foundational material in the synthesis of derivatives of FTY720 (Fingolimod), a drug known for its use in treating multiple sclerosis and for its apoptotic effects on various cancer cells through the activation of protein phosphatase 2A (PP2A). researchgate.netjst.go.jpjst.go.jpnih.gov In one study, a series of FTY720 analogs were synthesized by using 4-n-octylaniline and introducing an aromatic head group. researchgate.netjst.go.jp
The objective was to investigate the antitumor activity of these new compounds. researchgate.net Among the synthesized derivatives, one particular compound, referred to as "compound 4," where the dihydroxy head group of FTY720 was modified into a dihydroxy phenyl group, demonstrated notable anticancer activity. researchgate.netjst.go.jpjst.go.jp This compound was tested on human colorectal adenocarcinoma cells (HT29) and human gastric adenocarcinoma cells (AGS). researchgate.netjst.go.jp
Treatment with compound 4 led to a significant reduction in cell survival in both cancer cell lines. jst.go.jpjst.go.jp Specifically, cell survival was reduced by approximately 34.6% in colorectal cancer cells and 25.1% in gastric cancer cells compared to the control group. researchgate.netjst.go.jp Further investigation suggested that, similar to FTY720, compound 4 activates PP2A. researchgate.netjst.go.jp Docking studies confirmed that the aromatic head group of compound 4 effectively binds to PP2A, providing a structural basis for its activity. researchgate.netjst.go.jpnih.gov The selective anticancer effect of this derivative offers valuable insights for designing new FTY720-based anticancer drugs. researchgate.net
Table 1: Cytotoxic Effects of FTY720 Derivative (Compound 4) in Cancer Cells Data derived from studies on FTY720 analogs synthesized using 4-n-octylaniline.
| Cell Line | Cancer Type | % Reduction in Cell Survival |
| HT29 | Human Colorectal Adenocarcinoma | 34.6% researchgate.netjst.go.jp |
| AGS | Human Gastric Adenocarcinoma | 25.1% researchgate.netjst.go.jp |
This compound is a documented reagent in the synthesis of analogs of Sphingosine-1-Phosphate (S1P). fishersci.ptchemicalbook.comlookchem.compharmaffiliates.comscientificlabs.co.uk S1P is a critical signaling lipid that interacts with a family of G protein-coupled receptors (S1P receptors), making these receptors attractive drug targets for various conditions, including autoimmune diseases and cancer. google.comgoogle.comgoogle.com FTY720 (Fingolimod) itself is a synthetic compound structurally similar to sphingosine, which is phosphorylated in the body to become an S1P receptor modulator. jst.go.jpgoogle.com
Research has specifically noted the use of 4-n-octylaniline in the creation of selective benzimidazole-based analogs of S1P. fishersci.ptchemicalbook.comlookchem.compharmaffiliates.comscientificlabs.co.uk Furthermore, patent literature describes the synthesis of heterobicyclic S1P analogs using 4-octylaniline (B91056). google.com These synthesized analogs are designed to act as agonists or antagonists at specific S1P receptor subtypes, such as S1P₁, S1P₄, and S1P₅, highlighting the role of the this compound chemical backbone in developing targeted therapeutics. google.com
This compound has been investigated for its potential as an endocrine-disrupting chemical. epa.gov A study focusing on a series of 4,n-alkylanilines tested their ability to interact with the estrogen receptor (ER) and activate estrogen-responsive genes in rainbow trout. epa.gov
The research found that while aniline (B41778) itself did not bind to the rainbow trout ER, 4-n-octylaniline did demonstrate binding affinity. epa.gov In addition to binding, 4-n-octylaniline was shown to induce the expression of vitellogenin (VTG) mRNA in trout liver slices. epa.gov The induction of vitellogenin, an egg-yolk precursor protein, is a well-established biomarker for estrogenic activity and gene activation. epa.gov The study noted that alkylanilines with a LogKow (a measure of lipophilicity) between 3 and 4 were the most potent inducers of VTG. epa.gov These findings place 4-alkylanilines with LogKow values between 1.3 and 5.2, a range that includes 4-n-octylaniline, in a category of chemicals predicted to bind to the estrogen receptor with confidence. epa.gov
Table 2: Summary of Estrogenic Activity of 4-n-Alkylanilines Based on research from the U.S. Environmental Protection Agency. epa.gov
| Compound | Binds to Rainbow Trout ER? | Induces Vitellogenin (VTG) mRNA? |
| Aniline | No | No |
| 4,n-methylaniline | Yes | Yes |
| 4,n-ethylaniline | Yes | Yes |
| 4,n-propylaniline | Yes | Yes |
| 4,n-butylaniline | Yes | Yes |
| 4,n-pentylaniline | Yes | Yes |
| 4-n-octylaniline | Yes | Yes |
While research on the intrinsic antibacterial properties of this compound is limited, its structure is incorporated into novel synthetic derivatives that exhibit antibacterial activity. rasayanjournal.co.inrsc.org For example, studies have evaluated the antibacterial effects of newly synthesized pyrazole (B372694) derivatives and thiazole-quinolinium derivatives. rasayanjournal.co.inrsc.org In one such study, thiazole-quinolinium derivatives were found to possess potent bactericidal activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative organisms. rsc.org Another study on N,O-acylated chitosan (B1678972) derivatives also demonstrated significant antibacterial action against Staphylococcus aureus and Helicobacter pylori. nih.gov The inclusion of alkyl chains, such as the octyl group from this compound, in larger molecular structures is a strategy explored in the development of new antimicrobial agents.
Endocrine Disruptor Research (Estrogen Receptor Affinity and Gene Activation)
Environmental Fate and Impact
Beyond its biological applications, this compound and its derivatives are studied for their role in environmental remediation, particularly in addressing hazards posed by heavy metals.
Lead is a toxic heavy metal that poses serious health risks. researchgate.netnih.govmedscape.com Research has demonstrated the potential of this compound derivatives in mitigating these environmental hazards. A study focused on 4-Methyl-N-n-octylaniline, a closely related compound, as an effective extractant for the removal of lead(II) from aqueous solutions through solvent extraction. researchgate.net
In this method, a solution of 4-Methyl-N-n-octylaniline in xylene was used as an anion exchanger to extract lead(II) from an aqueous iodide phase. researchgate.net The proposed mechanism is based on anion exchange. researchgate.net The study successfully demonstrated the separation of lead(II) from various other metal ions, including zinc, cadmium, copper, and bismuth, and its effective extraction from commercial cosmetic samples. researchgate.net This application highlights the potential use of this compound-based compounds in liquid-liquid extraction techniques for the remediation of lead-contaminated water, thereby reducing environmental and health hazards. researchgate.net Additionally, 4-octylaniline has been noted for its use as an extractant for other metals, such as ruthenium(IV), further establishing its utility in heavy metal separation processes. fishersci.ptchemicalbook.comlookchem.comscientificlabs.co.uk
Future Research Directions and Emerging Applications
Development of Novel Derivatives with Enhanced Properties
A significant area of research involves the synthesis of new molecules derived from N-Octylaniline to achieve specific, enhanced properties. By modifying its core structure, scientists are creating compounds for a range of advanced applications.
Luminescent Liquid Crystals: Researchers have synthesized push-pull biphenyl (B1667301) and tolane derivatives using this compound as a key building block. tandfonline.com These derivatives, which incorporate alkylamino groups as electron donors and cyano groups as acceptors, have been shown to exhibit a nematic liquid crystal phase. tandfonline.com The fluorescence of these materials in the nematic phase shows a red-shift compared to their solution and solid states. Future work in this area aims to optimize the molecular structures to improve luminescence efficiency for applications in displays, sensors, and light-emitting devices. tandfonline.com
Anticancer Agents: this compound serves as a starting material for synthesizing derivatives of FTY720 (Fingolimod), a known immunomodulating drug. jst.go.jp By introducing various aromatic head groups, scientists have created new compounds and investigated their anticancer activities. jst.go.jp One such derivative, compound 4, has shown selective cytotoxic effects on cancer cells and is known to activate protein phosphatase 2A (PP2A), similar to FTY720. jst.go.jp This line of research provides valuable insights for designing novel FTY720 derivatives with potential as targeted anticancer agents. jst.go.jp
Photoswitchable Molecules: Azobenzene (B91143) derivatives adorned with n-octyl chains, synthesized from 4-n-octylaniline, are being explored as light-responsive molecules. rsc.orgrsc.org These compounds can switch between trans and cis conformations upon exposure to specific wavelengths of light. rsc.org This photoswitching capability is being leveraged to design new agents for photodynamic therapy. rsc.orgrsc.org
Perylene (B46583) Monoimide Dyes: Novel perylene monoimide derivatives have been synthesized using N-octyl-perylene-3, 4-dicarboximide. researchgate.net These dyes exhibit high fluorescence and have potential applications in organic light-emitting diodes (OLEDs). researchgate.net
Exploration of New Catalytic Roles
This compound is playing a crucial part in the development and understanding of new catalytic systems, particularly for forming carbon-nitrogen (C-N) bonds, which are fundamental in organic chemistry.
Advancing Copper-Catalyzed Reactions: this compound (referred to as n-octylamine in some studies) is frequently used as a model substrate to test the efficiency of new copper-based catalysts. Research has shown that copper nanoparticles (CuNPs) can effectively catalyze the arylation of n-octylamine with iodobenzene, producing this compound in high yields (up to 95%). researchgate.netmdpi-res.com These studies explore how catalyst size, ligands, and reaction conditions affect efficiency, paving the way for more robust and recyclable copper catalysts for amine arylation. researchgate.netmdpi-res.comkyoto-u.ac.jp
Probing Dirhodium Catalysis: In the field of C-H amination, N-methyl-N-octylaniline has been used as a substrate to investigate the reactivity and selectivity of dirhodium catalysts. kyoto-u.ac.jpkyoto-u.ac.jp These studies help elucidate the mechanisms of how dirhodium nitrene complexes interact with C-H bonds. kyoto-u.ac.jp A notable application demonstrated is the two-step N-demethylation of N-methyl-N-octylaniline, a process of significant interest for the late-stage functionalization of bioactive molecules. kyoto-u.ac.jp
Advanced Materials Science Applications
The hydrophobic octyl chain and reactive amine group of this compound make it a valuable component in the design of advanced materials.
Liquid Crystal Displays: As mentioned, derivatives of this compound are used to create luminescent liquid crystals. tandfonline.com Research has focused on formulating mixtures of these molecules to achieve room-temperature nematic liquid crystal phases, a critical requirement for practical display applications. tandfonline.com The ability to exhibit different liquid crystalline phases, such as nematic and smectic phases, based on molecular structure is a key area of investigation. mdpi.commdpi.com
Profluorescent Probes for Polymer Degradation: Novel profluorescent nitroxides (PFNs) have been synthesized using perylene diimide cores and isoindoline (B1297411) nitroxides, which can be derived from aniline (B41778) precursors. These probes are designed to detect polymer degradation through changes in fluorescence. qut.edu.au The stability and performance of these probes, which can signal local degradation sites, have been tested in commercially available polymers, with future research aimed at enhancing their longevity and sensitivity for monitoring material health in real-world weathering conditions. qut.edu.au
Surface Functionalization: this compound and other aniline derivatives have been used in surface functionalization procedures. One study demonstrated a method to covalently bind cellulosic derivatives to carbon fiber surfaces using diazonium species generated from anilines, aiming to improve interfacial adhesion in composite materials. d-nb.info
Further Elucidation of Biological Mechanisms
Derivatives of this compound are becoming important tools for studying and influencing biological systems at the molecular level.
Anticancer Mechanisms: As noted, FTY720 derivatives synthesized from 4-n-octylaniline are being evaluated for their anticancer properties. jst.go.jp Future research aims to further understand the structure-activity relationship of these compounds. jst.go.jp Docking models suggest these derivatives interact with the I2PP2A/SET oncoprotein, and experimental results confirm they activate the tumor-suppressing enzyme PP2A. jst.go.jp This provides a clear mechanistic pathway for their observed cytotoxic effects on cancer cells. jst.go.jp
Membrane-Interactive Photodynamic Therapy: Azobenzene derivatives of this compound are being studied for their ability to disrupt phospholipid membranes, a key mechanism for potential photodynamic therapy applications against infectious pathogens. rsc.orgrsc.org Studies using calcein-loaded liposomes, which mimic bacterial or cancer cell membranes, show that the cis-conformer of the azobenzene derivative is more effective at causing membrane lysis than the trans-conformer. rsc.org This suggests that the shape of the molecule plays a critical role in its interaction with the membrane, and future work will focus on optimizing this interaction for therapeutic benefit. rsc.orgrsc.org
Environmental Remediation Technologies
This compound and its derivatives are proving to be highly effective reagents in liquid-liquid extraction processes for environmental cleanup, specifically for the removal and recovery of heavy and valuable metals from aqueous solutions. researchgate.net This is often referred to as solvent extraction, where this compound acts as a liquid anion exchanger. rasayanjournal.co.in
Heavy Metal and Rare Earth Element Extraction: this compound has been successfully used as an extractant for a wide range of metal ions from various media. The mechanism often involves the formation of an ion-pair complex that is soluble in an organic solvent like xylene or toluene (B28343). rasayanjournal.co.intandfonline.comtandfonline.com This allows for the selective separation of target metals from complex mixtures.
Specific Metal Extraction Applications:
Rhodium (Rh): Quantitative extraction of Rhodium(III) from malonate media has been demonstrated using this compound, highlighting its potential for recovering this valuable platinum group metal. tandfonline.comtandfonline.com
Niobium (Nb): It has been used to extract Niobium(V) from halide media, permitting its separation from other metals like molybdenum, tungsten, and zirconium. lew.ro
Yttrium (Y): this compound is effective for the liquid-liquid extraction of Yttrium(III) from salicylate (B1505791) media, separating it from associated elements like thorium, uranium, and lanthanum. scispace.comresearchgate.net
Lead (Pb): The extraction of toxic lead(II) from iodide and succinate (B1194679) media using this compound and its derivatives (like 4-Methyl-N-n-octylaniline) has been studied as a method to reduce its environmental hazards. rasayanjournal.co.inmjcce.org.mkresearchgate.net
Gallium (Ga): Silica (B1680970) gel impregnated with this compound has been shown to provide quantitative recovery of gallium from hydrochloric acid solutions. mdpi.com
Platinum (Pt): Platinum(IV) has been quantitatively extracted from ascorbate (B8700270) media using this compound dissolved in toluene. longdom.org
Future research in this domain focuses on optimizing the extraction conditions, exploring new derivatives like 4-Methyl-N-n-octylaniline for enhanced selectivity, and applying these methods to real-world industrial effluents and waste streams for resource recovery and pollution control. rasayanjournal.co.inresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing N-Octylaniline in academic research?
- Answer : Synthesis of this compound typically involves alkylation of aniline derivatives using octyl halides or via reductive amination. Key steps include:
- Purification : Column chromatography or recrystallization to ensure purity (>95% by HPLC).
- Characterization : Use H/C NMR for structural confirmation, FT-IR for functional group analysis, and mass spectrometry for molecular weight validation.
- Documentation : Follow journal guidelines to report synthesis details (e.g., solvent, temperature, catalyst) and characterization data in the main text or supplementary materials .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to minimize inhalation risks .
- Storage : Keep in airtight containers away from oxidizers, with clear hazard labeling.
- Emergency Measures : Install eyewash stations and safety showers; consult SDS for spill management (e.g., absorb with inert material) .
Q. How should researchers design initial bioactivity assays for this compound derivatives?
- Answer :
- In vitro testing : Use cell lines relevant to the target pathway (e.g., cancer, antimicrobial). Include positive/negative controls and dose-response curves.
- Data Validation : Replicate experiments ≥3 times; apply ANOVA or t-tests for statistical significance. Adhere to NIH preclinical reporting standards for transparency .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?
- Answer :
- Comparative Analysis : Cross-validate results with alternative techniques (e.g., X-ray crystallography if NMR is inconclusive).
- Replication : Repeat synthesis under varied conditions (e.g., solvent polarity, temperature) to identify artifacts.
- Statistical Tools : Use principal component analysis (PCA) to isolate outliers or cluster data trends .
Q. What strategies optimize the integration of this compound into catalytic systems, given conflicting literature on its efficacy?
- Answer :
- Mechanistic Studies : Employ kinetic isotope effects (KIE) or DFT calculations to probe reaction pathways.
- Literature Synthesis : Systematically compare prior methodologies (e.g., solvent effects, catalyst loading) to identify critical variables. Reference seminal papers to contextualize findings .
Q. How should structure-activity relationship (SAR) studies for this compound derivatives be structured to address reproducibility challenges?
- Answer :
- Variable Design : Modify substituents (e.g., alkyl chain length, electron-donating/withdrawing groups) while keeping reaction conditions constant.
- Data Reporting : Use tables to correlate structural features with bioactivity (IC, MIC). Highlight deviations from published SARs and propose mechanistic hypotheses .
Methodological Guidelines for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
